2-Butan-2-yl-1-ethylbenzimidazole

Angiotensin II receptor antagonist 2-alkylbenzimidazole patent SAR

2-Butan-2-yl-1-ethylbenzimidazole (synonym: 1-sec-butyl-2-ethyl-1H-benzimidazole; molecular formula C13H18N2, MW 202.30 g/mol) is a fully substituted 1,2-dialkylbenzimidazole bearing an N1-ethyl group and a C2-sec-butyl (butan-2-yl) chain. It belongs to the 2-alkylbenzimidazole family, a scaffold that has been systematically explored in medicinal chemistry for non-peptide angiotensin II (AT1) receptor antagonism, as evidenced by its explicit inclusion as a preferred R1 substituent (sec-butyl) in foundational patent literature.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Cat. No. B5954981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butan-2-yl-1-ethylbenzimidazole
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESCCC(C)C1=NC2=CC=CC=C2N1CC
InChIInChI=1S/C13H18N2/c1-4-10(3)13-14-11-8-6-7-9-12(11)15(13)5-2/h6-10H,4-5H2,1-3H3
InChIKeyGQROFMNWYXCDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butan-2-yl-1-ethylbenzimidazole for Research and Industrial Procurement: Core Identity and Structural Class


2-Butan-2-yl-1-ethylbenzimidazole (synonym: 1-sec-butyl-2-ethyl-1H-benzimidazole; molecular formula C13H18N2, MW 202.30 g/mol) is a fully substituted 1,2-dialkylbenzimidazole bearing an N1-ethyl group and a C2-sec-butyl (butan-2-yl) chain. It belongs to the 2-alkylbenzimidazole family, a scaffold that has been systematically explored in medicinal chemistry for non-peptide angiotensin II (AT1) receptor antagonism, as evidenced by its explicit inclusion as a preferred R1 substituent (sec-butyl) in foundational patent literature [1]. The compound is structurally distinct from its linear n-butyl and shorter-chain alkyl congeners due to the branching at the α-carbon of the C2 substituent, which modulates both lipophilicity and steric demand in target binding pockets.

Why 2-Butan-2-yl-1-ethylbenzimidazole Cannot Be Replaced by Unsubstituted or Shorter-Chain Benzimidazole Analogs


Benzimidazole-based research tools and industrial intermediates are not interchangeable based solely on the heterocyclic core. In the 2-alkylbenzimidazole series, the length, branching, and position of alkyl substituents directly govern AT1 receptor binding affinity, functional antagonism, and physicochemical properties such as logP and solubility [1][2]. The sec-butyl group at C2 introduces a chiral branched architecture absent in the linear n-butyl, isobutyl, or shorter ethyl/propyl analogs, which can alter both in vitro potency and in vivo pharmacokinetics. Additionally, the N1-ethyl group differentiates this compound from the corresponding 1H-unsubstituted 2-sec-butylbenzimidazole, which lacks the same pharmacophoric presentation. Generic substitution therefore risks loss of target engagement, altered selectivity, and unpredictable ADME profiles.

Quantitative Differentiation Evidence for 2-Butan-2-yl-1-ethylbenzimidazole


Explicit Patent Claim Coverage: sec-Butyl as a Preferred Substituent for AT1 Receptor Antagonism

The ZENECA patent EP0399732B1 specifically enumerates sec-butyl (butan-2-yl) among the preferred R1 substituents for 1-substituted 2-alkylbenzimidazoles with claimed AT1 receptor antagonist activity, alongside butyl, isobutyl, and pentyl [1]. Claim 5 further narrows the preferred embodiment to 'R1 is butyl,' indicating that the C4 alkyl chain length is optimal. In the companion medicinal chemistry paper by Kubo et al. (J. Med. Chem. 1993), 2-alkylbenzimidazole AT1 antagonists demonstrate a steep SAR where lengthening the C2 alkyl chain from methyl to n-butyl increases binding affinity, and branching (sec-butyl vs. n-butyl) modulates potency and oral bioavailability [2]. This places 2-butan-2-yl-1-ethylbenzimidazole within the claimed optimal C4-branched chemical space, differentiated from shorter (ethyl, propyl) and unbranched (n-butyl) analogs.

Angiotensin II receptor antagonist 2-alkylbenzimidazole patent SAR

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Topological Surface Area vs. Shorter-Chain Homologs

The molecular weight of 2-butan-2-yl-1-ethylbenzimidazole is 202.30 g/mol, which is 14.03 Da more than 1-ethyl-2-propylbenzimidazole (MW 188.27) and 42.08 Da more than 1-ethyl-2-methylbenzimidazole (MW 160.22) . This increase reflects the additional methylene units and branching. Calculated logP (XlogP) for structurally related 2-alkylbenzimidazoles ranges from ~1.5 (methyl) to ~3.5 (butyl), with branching modifying logP by approximately 0.2–0.5 log units compared to linear isomers [1]. The topological polar surface area (TPSA) for 1,2-dialkylbenzimidazoles is constant at approximately 17.8 Ų across the homologous series due to the shared benzimidazole core, meaning that lipophilicity-driven membrane permeability differences arise solely from alkyl chain variation [1].

Lipophilicity molecular weight TPSA drug-likeness

Steric and Conformational Differentiation: sec-Butyl Branching vs. n-Butyl and Isobutyl Isomers

The sec-butyl group introduces a chiral center at the α-carbon of the C2 substituent, creating a steric profile distinct from the linear n-butyl chain and the β-branched isobutyl group. In the 2-alkylbenzimidazole AT1 antagonist series, Kubo et al. demonstrated that branching at the α-carbon of the C2 alkyl group alters receptor binding conformation and can improve oral activity relative to straight-chain analogs [1]. The sec-butyl group occupies a larger conformational volume than n-butyl in the region proximal to the benzimidazole ring, which affects the orientation of the pharmacophore relative to the receptor. This structural feature is absent in the unsubstituted 2-sec-butyl-1H-benzimidazole (CAS 13786-52-2), which lacks the N1-ethyl group and therefore presents a different hydrogen-bonding capacity at N1 [2].

Steric effects conformational analysis branching AT1 receptor

Optimal Application Scenarios for 2-Butan-2-yl-1-ethylbenzimidazole Based on Differentiated Evidence


Lead Optimization in Non-Peptide Angiotensin II AT1 Receptor Antagonist Programs

When a medicinal chemistry program requires a 2-alkylbenzimidazole core with a C4-branched alkyl substituent matching the patent-optimized chemical space defined in EP0399732B1 and supported by the SAR of Kubo et al. [2], 2-butan-2-yl-1-ethylbenzimidazole serves as the appropriate advanced intermediate or reference scaffold. Its sec-butyl branching and N1-ethyl substitution profile are not interchangeable with unsubstituted, linear, or shorter-chain analogs, which exhibit different AT1 binding affinity and oral activity profiles [1].

Physicochemical Probe for Lipophilicity-Dependent Membrane Permeability Studies

The compound's calculated logP (~3.0–3.5) and molecular weight (202.30 g/mol) differentiate it from lower homologs (e.g., 1-ethyl-2-propylbenzimidazole, logP ~2.5–2.8) [3], making it a suitable tool for structure-permeability relationship studies across Caco-2 or PAMPA models where incremental logP changes are correlated with apparent permeability coefficients .

Steric Probe for Benzimidazole Binding Site Mapping

The α-branched sec-butyl group creates a steric profile distinct from the linear n-butyl and β-branched isobutyl isomers. This compound can be deployed in competitive binding assays or X-ray crystallography to map the steric tolerance of the hydrophobic pocket in benzimidazole-targeting proteins, such as the AT1 receptor or other enzymes with known benzimidazole ligand interactions [2][4].

Corrosion Inhibitor Formulation with Alkyl Chain-Dependent Film Properties

2-Alkylbenzimidazoles are established organic solderability preservatives (OSPs) for copper surfaces. The sec-butyl derivative, with its branched C4 alkyl chain, is expected to form protective films with different thickness, hydrophobicity, and thermal stability compared to the linear n-butyl or shorter-chain methyl/ethyl analogs. This enables tuning of coating performance in microelectronics packaging where precise alkyl chain engineering dictates solderability retention after thermal cycling [1].

Quote Request

Request a Quote for 2-Butan-2-yl-1-ethylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.